molecular formula C9H18ClNO B2664301 3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride CAS No. 1309976-16-6

3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride

Cat. No.: B2664301
CAS No.: 1309976-16-6
M. Wt: 191.7
InChI Key: DCZAWNLUXUAFBU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride is a chemical compound with the molecular formula C9H18ClNO. It is a derivative of cyclopent[b]-1,4-oxazine and is characterized by its octahydro structure and the presence of a hydrochloride group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with a suitable amine in the presence of a reducing agent to form the octahydrocyclopenta[b]morpholine core. This is followed by methylation to introduce the dimethyl groups and subsequent treatment with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups at the nitrogen atom .

Scientific Research Applications

3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions .

Comparison with Similar Compounds

Similar Compounds

    Cyclopent[b]-1,4-oxazine: The parent compound without the dimethyl and hydrochloride modifications.

    Octahydrocyclopenta[b]morpholine: Lacks the dimethyl groups but shares the core structure.

    3,3-Dimethyl-cyclopent[b]morpholine: Similar structure but without the octahydro configuration.

Uniqueness

3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the dimethyl groups and the hydrochloride salt form can influence its solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

3,3-dimethyl-4,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-9(2)6-11-8-5-3-4-7(8)10-9;/h7-8,10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZAWNLUXUAFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2CCCC2N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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